1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Description
1-Benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative designed to target serotoninergic pathways. The compound features a central pyrrolidine-2,5-dione (succinimide) core substituted at position 1 with a benzyl group and at position 3 with a 2-(1H-indol-3-yl)ethylamino moiety. This structural configuration is hypothesized to confer dual affinity for the serotonin 1A receptor (5-HT1A) and serotonin transporter (SERT), based on structure-activity relationship (SAR) studies of analogous compounds .
Properties
IUPAC Name |
1-benzyl-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20-12-19(21(26)24(20)14-15-6-2-1-3-7-15)22-11-10-16-13-23-18-9-5-4-8-17(16)18/h1-9,13,19,22-23H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWRZWPPTUION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative One common method involves the reaction of indole with an appropriate alkylating agent to introduce the ethyl group This is followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.
Scientific Research Applications
1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Table 1: Pharmacological Profiles of Key Pyrrolidine-2,5-dione Derivatives
Key Observations:
5-HT1A Receptor Affinity: The piperidine-containing Compound 31 (Ki = 3.2 nM) exhibits superior 5-HT1A binding compared to serotonin (Ki = 2.1 nM), highlighting the importance of a basic nitrogen in the substituent for receptor interaction . The target compound’s benzyl group likely reduces 5-HT1A affinity relative to piperidine derivatives but may enhance selectivity over α1-adrenoceptors . 7-Azaindole derivatives (e.g., Compound 11) show moderate 5-HT1A affinity (Ki = 12.5 nM), suggesting that bulkier substituents at N1 may sterically hinder receptor binding .
SERT Binding: Compound 11 demonstrates high SERT affinity (Ki = 5.3 nM), attributed to its extended alkyl chain and 7-azaindole moiety, which may mimic the hydrophobic interactions of SSRIs . The target compound’s ethylamino linker is structurally analogous to SSRIs like fluoxetine, suggesting comparable SERT activity .
α1-Adrenoceptor Off-Target Effects: Compound 4’s negligible α1-adrenoceptor affinity (unlike other derivatives with moderate binding) underscores the role of N1 substituents in minimizing cardiovascular side effects . The benzyl group in the target compound may similarly reduce α1 interactions, enhancing safety .
Critical Differences :
- The target compound’s benzyl group requires selective N1 alkylation, avoiding competing reactions at the indole nitrogen. This contrasts with 7-azaindole derivatives, where regioselective functionalization is more challenging due to multiple reactive sites .
Therapeutic Implications
- Dual-Target Efficacy : Compounds like 11 and 4 exhibit balanced 5-HT1A/SERT activity, a profile associated with rapid-onset antidepressant effects . The target compound’s structure aligns with this dual mechanism.
- Safety Profile: Low α1-adrenoceptor affinity (inferred for the target compound) reduces risks of hypotension, a common issue with older tricyclic antidepressants .
Biological Activity
1-Benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C17H20N2O2
- Molecular Weight : 284.36 g/mol
The structure consists of a pyrrolidine ring with a benzyl group and an indole moiety, which are critical for its biological activity.
Indoleamine 2,3-Dioxygenase Inhibition
One of the primary mechanisms by which this compound exhibits its biological effects is through the inhibition of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. By inhibiting this enzyme, the compound can potentially modulate immune responses and exhibit antitumor effects .
Kynurenine Pathway Modulation
The kynurenine pathway is crucial for producing neuroactive and immunoregulatory metabolites. Inhibition of IDO leads to increased levels of tryptophan and decreased production of kynurenines, which can enhance immune system activity against tumors .
Antitumor Activity
Research has indicated that this compound displays significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells has been documented in several studies.
Case Studies
- Breast Cancer Model : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Lung Cancer Cell Lines : Another investigation reported that the compound inhibited cell migration and invasion in lung cancer cell lines through the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .
Efficacy and Safety Profile
A summary of key findings from recent studies is presented in Table 1.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further research is needed to optimize dosing regimens for clinical use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
